1-(4-fluorobenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea
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Description
1-(4-fluorobenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H23FN2O2S and its molecular weight is 374.47. The purity is usually 95%.
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Scientific Research Applications
Structural Features and Antagonist Activity
A study by Zhang et al. (2008) on a series of 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, which includes compounds with structural similarities to the queried compound, revealed that specific structural features are critical for Neuropeptide S (NPS) antagonist activity. The research demonstrated the importance of a urea functionality at the 7-position for potent antagonist activity, and modifications to this part of the molecule significantly affect its potency. This finding suggests potential applications in designing NPS antagonists for therapeutic purposes (Yanan Zhang, B. Gilmour, H. Navarro, S. Runyon, 2008).
Gelation Properties
Lloyd and Steed (2011) investigated 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound that forms hydrogels across a range of acids at specific pH levels. The morphology and rheology of these gels can be tuned by the identity of the anion, showcasing the utility of urea derivatives in creating materials with adjustable physical properties. Such findings hint at the potential applications of similar urea derivatives in materials science, particularly in the development of hydrogels with tailored properties (G. Lloyd, J. Steed, 2011).
Synthesis and Radiolabeling
Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist featuring a 4-[18F]fluorobenzyl component, highlighting the compound's potential in PET imaging for medical diagnostics. This research demonstrates the utility of fluorobenzyl urea derivatives in developing radiolabeled compounds for imaging studies, providing a basis for exploring similar applications for the queried compound (P. Mäding, F. Füchtner, B. Johannsen, J. Steinbach, C. Hilger, M. Friebe, M. Halks-Miller, R. Horuk, R. Mohan, 2006).
Anticancer Activity
Research by Gaudreault et al. (1988) on 1-aryl-3-(2-chloroethyl) ureas, including structural analogs of the queried compound, evaluated their cytotoxicity against human adenocarcinoma cells. The findings suggest that specific aryl-urea derivatives possess significant anticancer activity, indicating potential research applications in developing new anticancer agents (R. Gaudreault, J. Lacroix, M. Pagé, L. Joly, 1988).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2S/c21-17-8-6-16(7-9-17)14-22-19(24)23-15-20(10-12-25-13-11-20)26-18-4-2-1-3-5-18/h1-9H,10-15H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYWVAWVTCDTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)F)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.